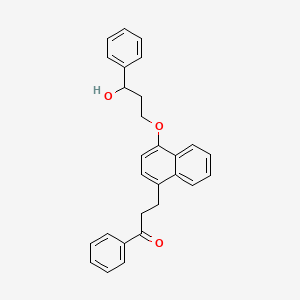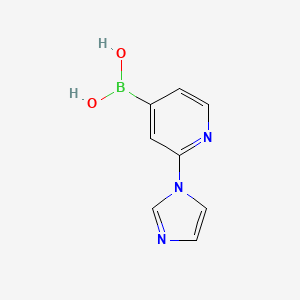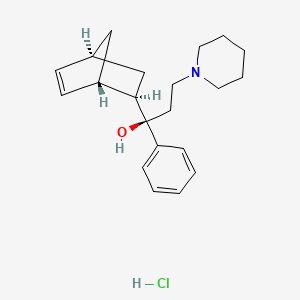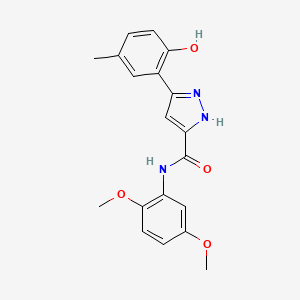![molecular formula C23H27N3O2S B14091194 8,8-dimethyl-5-(3-methylphenyl)-2-(propan-2-ylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 7062-46-6](/img/structure/B14091194.png)
8,8-dimethyl-5-(3-methylphenyl)-2-(propan-2-ylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-dimethyl-5-(3-methylphenyl)-2-(propan-2-ylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound that belongs to the class of pyrimidoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-dimethyl-5-(3-methylphenyl)-2-(propan-2-ylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines, isocyanates, and thiols. The reaction conditions may involve:
Step 1: Formation of the intermediate by reacting substituted aniline with isocyanate under reflux conditions.
Step 2: Cyclization of the intermediate with a thiol compound in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Step 3: Final purification using column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
8,8-dimethyl-5-(3-methylphenyl)-2-(propan-2-ylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced analogs
Substitution: Substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8,8-dimethyl-5-(3-methylphenyl)-2-(propan-2-ylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 8,8-dimethyl-5-(3-methylphenyl)-2-(propan-2-ylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- This compound analogs
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the dimethyl and propan-2-ylsulfanyl groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
7062-46-6 |
|---|---|
Molecular Formula |
C23H27N3O2S |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
8,8-dimethyl-5-(3-methylphenyl)-2-propan-2-ylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C23H27N3O2S/c1-12(2)29-22-25-20-19(21(28)26-22)17(14-8-6-7-13(3)9-14)18-15(24-20)10-23(4,5)11-16(18)27/h6-9,12,17H,10-11H2,1-5H3,(H2,24,25,26,28) |
InChI Key |
AGBXMOPXOILCHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=N4)SC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-2-[(2-butoxyacetyl)amino]-5-oxopentanoic acid](/img/structure/B14091111.png)

![7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091118.png)
![2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B14091125.png)
![5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14091128.png)

![8-(4-butylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14091131.png)

![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091135.png)
![1-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091136.png)




